3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide
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Description
3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H11BrN6O2S and its molecular weight is 455.29. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. The incorporation of piperazine moieties into molecules has been associated with good to moderate activities against test microorganisms, indicating the potential of such structures in the development of new antimicrobial agents (Bektaş et al., 2007).
Antiviral and Antiproliferative Effects
Research on piperazine derivatives also extends to antiviral and antiproliferative effects, with some compounds showing promise in inhibiting the growth of virus-infected cells and cancer cell lines. This suggests a potential avenue for the development of therapeutic agents targeting viral infections and cancer (Al-Soud et al., 2010).
Enzyme Inhibition
Certain piperazine compounds have been studied for their ability to inhibit specific enzymes, which could be relevant for treating diseases where enzyme regulation is a therapeutic strategy. For example, inhibitors of soluble epoxide hydrolase, which include piperazine derivatives, have been identified and optimized for improved pharmacological profiles (Thalji et al., 2013).
Biofilm Inhibition
Piperazine-linked compounds have shown efficacy in inhibiting bacterial biofilms, a crucial factor in treating bacterial infections resistant to conventional antibiotics. This indicates the potential for developing anti-biofilm agents that can combat persistent bacterial infections (Mekky et al., 2020).
properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN6O2S/c19-12-4-1-3-11(7-12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-5-2-6-28-15)22-25(14)10-20-24/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMEZJDOIAUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
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